molecular formula C14H18O3S2 B064873 Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-30-2

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B064873
M. Wt: 298.4 g/mol
InChI Key: LVWYWXLMDBCCKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and its derivatives primarily involves heterocyclization reactions. A notable method for synthesizing related compounds involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents to yield hydrazone derivatives and fused heterocyclic systems (Wardaman, 2000). Additionally, the Schiff base method has been employed for synthesizing structurally related compounds, showcasing the versatility of the core structure in chemical synthesis (Menati et al., 2020).

Molecular Structure Analysis

The structural characterization of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These methods confirm the complex molecular geometry and the presence of specific functional groups integral to the compound's reactivity and properties. For example, the crystal structure of a related azo-Schiff base compound revealed planar geometric structure and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions include condensation, cyclization, and reactions with active methylene compounds. The ability to form fused thiophene derivatives showcases its high potential for pharmaceutical uses (Mohareb et al., 2000).

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on synthesizing and characterizing various derivatives of ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate. For instance, compounds with similar structures have been synthesized, demonstrating significant antimicrobial and antioxidant activities. These compounds were evaluated for their biological properties, showing promising pharmaceutical potentials (Raghavendra et al., 2016). Furthermore, the synthesis of novel heterocycles using thiophene incorporated thioureido substituent as precursors has been explored, revealing potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Studies

Compounds derived from ethyl tetrahydrobenzo[c]thiophene have shown excellent antibacterial and antifungal properties, alongside profound antioxidant potential. This suggests their applicability in developing new antimicrobial agents with antioxidant capabilities (Raghavendra et al., 2016).

Anticancer Activities

Research into the anticancer properties of these compounds has identified several derivatives with potent activity against cancer cell lines. This includes the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, highlighting the potential for developing novel cancer therapeutics (Gad et al., 2020).

Novel Applications in Dye Synthesis

Additionally, the compound and its derivatives have found application in the synthesis of reactive disperse dyes for textile applications. This research illustrates the versatility of these compounds, demonstrating their utility beyond biomedical applications (Mohamed & Mohareb, 2014).

Future Directions

The study of thiophene derivatives is an active area of research, with potential applications in medicinal chemistry and materials science . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

ethyl 4-oxo-3-propylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWYWXLMDBCCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381143
Record name Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

CAS RN

172516-30-2
Record name Ethyl 4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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